molecular formula C7H13NO3 B1270718 (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 811842-25-8

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No. B1270718
M. Wt: 159.18 g/mol
InChI Key: XLZJPHKIECMDPG-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of derivatives of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid has been explored through various routes. A notable method involves the diastereoselective synthesis of 2,6-syn-disubstituted tetrahydropyrans, highlighting the compound's role as a component in natural products and synthetic intermediates. This synthesis demonstrates the compound's versatility and the ability to generate complex molecular architectures from simpler starting materials (O’Brien, Cahill, & Evans, 2009).

Molecular Structure Analysis

The molecular structure of compounds related to (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid reveals significant information about their conformation and stability. Studies on similar tetrahydropyran derivatives have shown that the pyranoid ring can adopt stable conformations, contributing to the compound's overall molecular stability and reactivity (Wei et al., 2006).

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been used in the synthesis of complex molecules, such as acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, which has applications in molecular structure analysis (Wei et al., 2006).

Diastereoselective Synthesis

  • It's used in diastereoselective synthesis processes, such as the production of civet compounds, which are significant in the study of natural products and their synthetic analogs (O’Brien et al., 2009).

Synthesis of Derivatives

  • Researchers have explored the synthesis of various derivatives of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, which have potential applications in pharmaceuticals and material science (Zhang Guo-fu, 2012).

Formation of Complexes

  • The compound is instrumental in forming complexes with metal ions, which have applications in fields like inorganic chemistry and materials science (Boa et al., 2005).

Synthesis of Natural Products

  • It plays a role in the total synthesis of natural products, such as diospongin A and civet cat compounds, which are valuable for understanding biological processes and developing new drugs (Karlubíková et al., 2011).

Luminescence Studies

  • The compound is used in creating ligands for lanthanide complexes, which show potential as materials for optical use due to their luminescent properties (Shen et al., 2016).

Nucleic Acid Analogues

  • It has been utilized in the synthesis of nucleic acid analogues, contributing to the field of molecular biology and genetic engineering (Han et al., 1992).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .

properties

IUPAC Name

(2S)-2-amino-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZJPHKIECMDPG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363716
Record name (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

CAS RN

811842-25-8
Record name (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 2
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 3
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 4
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 5
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 6
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Citations

For This Compound
1
Citations
W Yu, L Tong, O Selyutin, L Chen, B Hu… - Journal of Medicinal …, 2018 - ACS Publications
We describe the discovery of MK-6169, a potent and pan-genotype hepatitis C virus NS5A inhibitor with optimized activity against common resistance-associated substitutions. SAR …
Number of citations: 14 pubs.acs.org

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